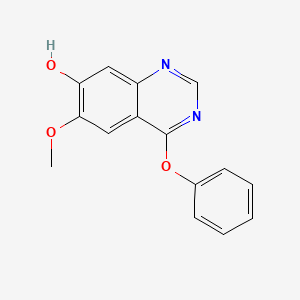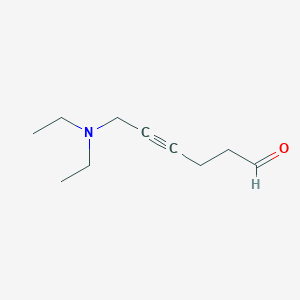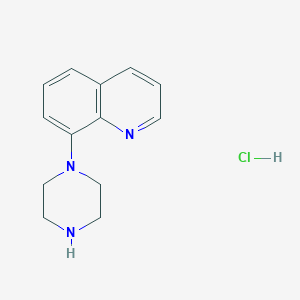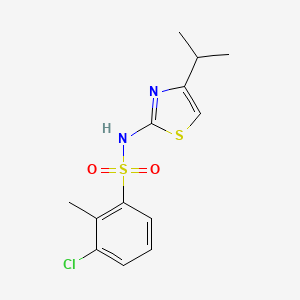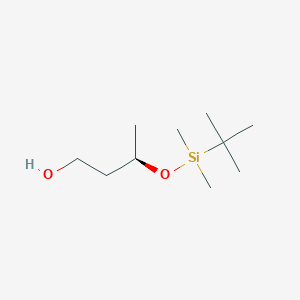
(R)-3-((tert-butyldimethylsilyl)oxy)butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-(tert-Butyldimethylsiloxy)-1-butanol is an organic compound that features a tert-butyldimethylsiloxy group attached to a butanol backbone. This compound is often used in organic synthesis due to its unique reactivity and stability. The tert-butyldimethylsiloxy group serves as a protecting group for alcohols, making it a valuable tool in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(tert-Butyldimethylsiloxy)-1-butanol typically involves the protection of the hydroxyl group in butanol using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Butanol+TBDMS-Cl→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
化学反応の分析
Types of Reactions
®-3-(tert-Butyldimethylsiloxy)-1-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The tert-butyldimethylsiloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic or basic conditions can be employed to remove the tert-butyldimethylsiloxy group, often using reagents like TBAF (Tetrabutylammonium fluoride).
Major Products Formed
Oxidation: Forms ketones or aldehydes.
Reduction: Forms alkanes.
Substitution: Forms the deprotected alcohol.
科学的研究の応用
®-3-(tert-Butyldimethylsiloxy)-1-butanol is widely used in scientific research due to its versatility:
Chemistry: Used as a protecting group for alcohols in multi-step organic syntheses.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals where protection of hydroxyl groups is necessary.
Industry: Applied in the production of fine chemicals and advanced materials.
作用機序
The mechanism of action of ®-3-(tert-Butyldimethylsiloxy)-1-butanol primarily involves the protection of hydroxyl groups. The tert-butyldimethylsiloxy group forms a stable silyl ether, which prevents the hydroxyl group from participating in unwanted side reactions. This protection is crucial in multi-step syntheses where selective reactivity is required.
類似化合物との比較
Similar Compounds
- (tert-Butyldimethylsiloxy)acetaldehyde
- 4-(tert-Butyldimethylsiloxy)benzaldehyde
- N-(tert-Butoxycarbonyl)-2-(tert-butyldimethylsiloxy)pyrrole
Uniqueness
®-3-(tert-Butyldimethylsiloxy)-1-butanol is unique due to its specific structure, which combines the stability of the tert-butyldimethylsiloxy group with the reactivity of the butanol backbone. This combination makes it particularly useful in protecting alcohols during complex synthetic procedures .
特性
分子式 |
C10H24O2Si |
|---|---|
分子量 |
204.38 g/mol |
IUPAC名 |
(3R)-3-[tert-butyl(dimethyl)silyl]oxybutan-1-ol |
InChI |
InChI=1S/C10H24O2Si/c1-9(7-8-11)12-13(5,6)10(2,3)4/h9,11H,7-8H2,1-6H3/t9-/m1/s1 |
InChIキー |
PIWCWAVOQLFTBN-SECBINFHSA-N |
異性体SMILES |
C[C@H](CCO)O[Si](C)(C)C(C)(C)C |
正規SMILES |
CC(CCO)O[Si](C)(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


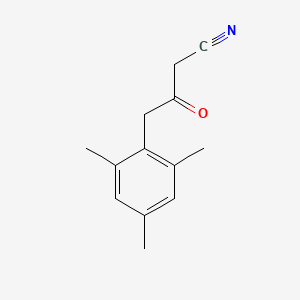
![4-[4-(Tert-butyl)phenyl]-4-hydroxy-1-cyclohexanone](/img/structure/B8361289.png)
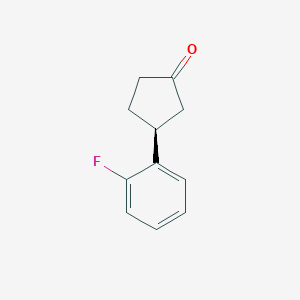
![Ethyl 2-{[2-(1-cyclohexen-1-yl)ethyl]amino}nicotinate](/img/structure/B8361310.png)
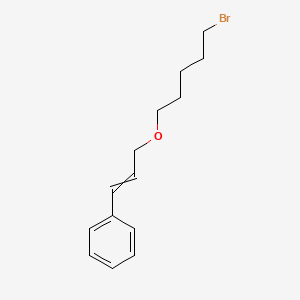
![2-[2-(4-Fluorophenyl)ethoxy]ethyl methanesulfonate](/img/structure/B8361317.png)
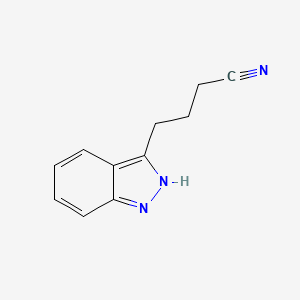
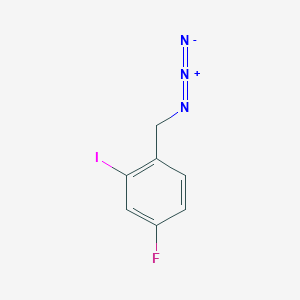
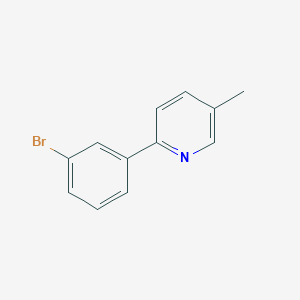
![(3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B8361345.png)
